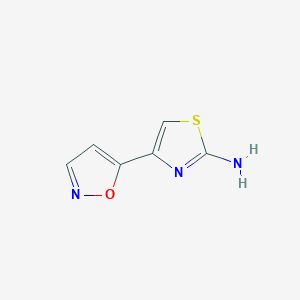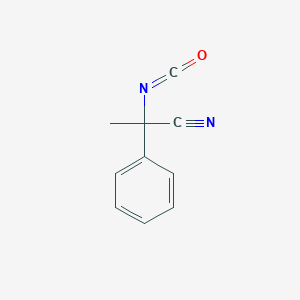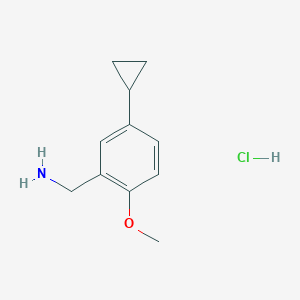![molecular formula C17H18N4O4S B2882172 benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate CAS No. 1797093-87-8](/img/structure/B2882172.png)
benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
The exact mass of the compound benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodegradation of Urethane Model Systems
Research by Beachell and Chang (1972) explored the photo-oxidation products of ethyl N-phenyl-carbamate, a compound related to the one . They identified several degradation products including ethyl o-aminobenzoate and aniline, which were formed via intramolecular rearrangement and played a role in the formation of azo and colored products (Beachell & Chang, 1972).
Antibacterial Agents
A study by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, structurally similar to the compound , showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential of such compounds in antibacterial applications (Palkar et al., 2017).
Potential Antineoplastic and Antifilarial Agents
Ram et al. (1992) synthesized a series of carbamates and demonstrated their growth inhibition in L1210 cells and significant in vivo antifilarial activity. This study suggests the potential use of related compounds in treating cancer and filarial infections (Ram et al., 1992).
Synthesis of Imidazolone Derivatives
Bezenšek et al. (2012) reported on the synthesis of imidazolone derivatives from compounds similar to the one . Such derivatives could have applications in pharmaceuticals and organic chemistry (Bezenšek et al., 2012).
Synthesis of Benzimidazole Derivatives
Kohara et al. (1996) explored benzimidazole-7-carboxylic acids bearing various heterocycles, demonstrating their potential as angiotensin II receptor antagonists. This research points to the cardiovascular therapeutic potential of similar compounds (Kohara et al., 1996).
Thiazolo-Fused Heterocycles Synthesis
Kumar and Ila (2022) developed a method for synthesizing thiazolo-fused six- and seven-membered heterocycles, suggesting applications in developing new pharmaceuticals and materials (Kumar & Ila, 2022).
Propriétés
IUPAC Name |
benzyl N-[2-oxo-2-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-13(9-19-17(24)25-10-11-5-2-1-3-6-11)21-16-20-12-7-4-8-18-15(23)14(12)26-16/h1-3,5-6H,4,7-10H2,(H,18,23)(H,19,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCLMWSZOSBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2882091.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)

![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)
![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)
![(E)-3-(2-(benzo[d]oxazol-2-yl)ethyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2882102.png)


![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)



